molecular formula C7H12N4O B13315806 1-(Oxan-3-yl)-1H-1,2,4-triazol-3-amine

1-(Oxan-3-yl)-1H-1,2,4-triazol-3-amine

Katalognummer: B13315806
Molekulargewicht: 168.20 g/mol
InChI-Schlüssel: UPRZXBJLUDQKSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Oxan-3-yl)-1H-1,2,4-triazol-3-amine is an organic compound that features a unique combination of an oxane ring and a triazole ring This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science

Vorbereitungsmethoden

The synthesis of 1-(Oxan-3-yl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by the reduction of a pyran ring.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using an azide and an alkyne as starting materials.

    Coupling of the Rings: The final step involves coupling the oxane and triazole rings through a suitable linker, often using a nucleophilic substitution reaction.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.

Analyse Chemischer Reaktionen

1-(Oxan-3-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols replace existing substituents.

    Addition: The compound can participate in addition reactions, particularly at the double bonds within the triazole ring.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.

Wissenschaftliche Forschungsanwendungen

1-(Oxan-3-yl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new polymers and materials with unique properties, such as enhanced stability and reactivity.

Wirkmechanismus

The mechanism of action of 1-(Oxan-3-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting or activating their functions. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.

    Pathways: It can modulate signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.

Vergleich Mit ähnlichen Verbindungen

1-(Oxan-3-yl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

    1-(Oxan-3-yl)-1H-1,2,3-triazol-3-amine: This compound has a similar structure but with a different triazole ring, leading to variations in reactivity and biological activity.

    1-(Oxan-3-yl)-1H-1,2,4-triazol-5-amine: The position of the amine group on the triazole ring differs, which can affect the compound’s chemical properties and interactions.

    1-(Oxan-3-yl)-1H-1,2,4-triazol-3-thiol:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H12N4O

Molekulargewicht

168.20 g/mol

IUPAC-Name

1-(oxan-3-yl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H12N4O/c8-7-9-5-11(10-7)6-2-1-3-12-4-6/h5-6H,1-4H2,(H2,8,10)

InChI-Schlüssel

UPRZXBJLUDQKSY-UHFFFAOYSA-N

Kanonische SMILES

C1CC(COC1)N2C=NC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.